2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine
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Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.273. The purity is usually 95%.
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Scientific Research Applications
Oxidative Transformation in Chemical Synthesis
2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine is involved in the oxidative transformation of cyclic amines to lactams. Ceria-supported nanogold catalyzes this transformation efficiently, yielding important chemical feedstocks like lactams. For instance, pyrrolidine is converted to 2-pyrrolidone, a significant lactam product. This process also generates intermediate compounds like 4-amino-1-(pyrrolidin-1-yl)butan-1-one during the oxidation of pyrrolidine, indicating their role as intermediates in the reaction pathway (Dairo et al., 2016).
Key Intermediate in Antibiotic Synthesis
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound related to this compound, serves as a key intermediate in the synthesis of premafloxacin. This antibiotic is developed for combating pathogens of veterinary importance. The synthesis involves a stereoselective process starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, highlighting the significance of this compound in pharmaceutical synthesis (Fleck et al., 2003).
Material Synthesis and Characterization
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine, related to this compound, is used in synthesizing centrosymmetric polymer precursors. The electrochemical synthesis and characterization of these polymers lead to novel materials with diverse applications. Notably, a copolymer synthesized from this compound and EDOT exhibits eight different colors, enhancing its suitability for multicolored electrochromic devices (Yagmur et al., 2013).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The storage temperature for this compound is 4 degrees celsius .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,10)5-8-11-6-3-4-7-11/h3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSGZUYANLXYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226914-25-5 |
Source
|
Record name | 2-methyl-4-(pyrrolidin-1-yl)butan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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